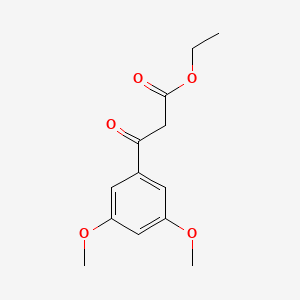

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

説明

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been reported in the literature . For instance, a new cinnamic acid derivative, ethyl- (2E)-3- (4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD), was synthesized using ethyl ether as a solvent and a slow evaporation technique .Molecular Structure Analysis

The molecular structure analysis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been discussed in several studies . For example, the solid-state structure and results of mass spectroscopic and nuclear magnetic resonance analyses of the powerful antitumor compound 2- (3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4 (1 H )-one were presented .Chemical Reactions Analysis

The chemical reactions involving compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been studied . For instance, the chemistry of 2,2-diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl stable free radical (DPPH · ), an open-shell compound, has developed continuously, allowing for both theoretical and practical advances in the free radical chemistry area .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been reported . For example, the molecular weight of ethyl N- (3,5-dimethoxyphenyl)carbamate is 225.24 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Synthesis of Porphyrin-Based Photosensitizers

Scientific Field

Photodynamic Therapy and Medicinal Chemistry

Summary of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is utilized in the synthesis of porphyrin-based compounds, which are significant in the field of photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens.

Methods of Application

The compound serves as a precursor in the synthesis of 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin. This process involves multiple steps, including condensation reactions, purification through chromatography, and characterization using spectroscopic methods.

Results and Outcomes

The synthesized porphyrin exhibits strong absorption in the Soret and Q bands, crucial for effective PDT. The singlet oxygen yield is higher than some literature reports, indicating a strong potential for cancer treatment .

Organic Synthesis of Indazole Derivatives

Scientific Field

Organic Chemistry and Drug Development

Summary of Application

In organic chemistry, Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is used as a starting material for the synthesis of indazole derivatives, which have various pharmacological activities.

Methods of Application

The compound undergoes nucleophilic substitution reactions to form intermediates, which are then cyclized to produce indazole structures. These reactions require precise control of temperature and pH.

Results and Outcomes

The resulting indazole compounds are characterized by their potential as therapeutic agents, with some showing activity against neurological disorders .

Glycoside Activation for O- and N-Glycosides

Scientific Field

Carbohydrate Chemistry

Summary of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is involved in glycosylation methods, particularly in the activation of glycosides for the formation of O- and N-glycosides.

Methods of Application

Visible-light-promoted glycosylation techniques are employed, using the compound as a donor in the presence of various nucleophiles. This method is advantageous due to its mild conditions and broad substrate scope.

Results and Outcomes

The method yields glycosides with moderate to excellent efficiency, expanding the toolkit for carbohydrate synthesis and modification .

Development of New Polymer Materials

Scientific Field

Polymer Science and Material Engineering

Summary of Application

The compound is used in the development of new polymer materials with specific functional groups, which have applications in coatings, adhesives, and other materials.

Methods of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is incorporated into monomers, which are then polymerized using chain addition polymerization methods.

Results and Outcomes

The polymers produced exhibit unique properties such as enhanced durability and chemical resistance, making them suitable for specialized applications .

Synthesis of Fluorescent Dyes

Scientific Field

Analytical Chemistry and Bioimaging

Summary of Application

The compound is a key ingredient in the synthesis of fluorescent dyes, which are used in bioimaging to track biological processes and diagnose diseases.

Methods of Application

Synthetic pathways involve the formation of complex aromatic structures that confer fluorescent properties to the resulting dyes.

Results and Outcomes

The dyes synthesized show high fluorescence intensity and stability, making them valuable tools in medical diagnostics and research .

Catalysts in Organic Reactions

Scientific Field

Catalysis and Green Chemistry

Summary of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is explored as a potential catalyst or catalyst precursor in various organic reactions, contributing to more sustainable and efficient chemical processes.

Methods of Application

The compound is tested in catalytic cycles, where its ability to facilitate reactions under mild conditions is evaluated.

Results and Outcomes

Preliminary results suggest that the compound can act as an effective catalyst, reducing the need for harsh chemicals and high energy inputs in synthetic pathways .

Antimicrobial Agents

Scientific Field

Pharmacology and Microbiology

Summary of Application

This compound is investigated for its potential use as an antimicrobial agent. Its structural analogs have shown effectiveness against a range of microbial pathogens.

Methods of Application

The compound is synthesized and then tested against various bacterial and fungal strains using standard assays like disk diffusion and MIC determination.

Results and Outcomes

The compound has demonstrated inhibitory effects on certain strains, indicating its potential as a lead compound for developing new antimicrobial drugs .

Inhibitors of Acetylcholinesterase

Scientific Field

Neurochemistry and Alzheimer’s Disease Research

Summary of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is used in the synthesis of inhibitors for acetylcholinesterase, an enzyme associated with Alzheimer’s disease.

Methods of Application

The compound is incorporated into larger molecules that can interact with the active site of acetylcholinesterase, inhibiting its function.

Results and Outcomes

Some synthesized compounds have shown promising results in vitro, with a significant percentage of enzyme inhibition, suggesting potential therapeutic benefits for neurodegenerative diseases .

Fluorescence Probes for DNA Staining

Scientific Field

Biochemistry and Molecular Biology

Summary of Application

The compound is used in the development of novel fluorescent probes for DNA staining, aiding in the visualization of cellular structures under a microscope.

Methods of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate derivatives are synthesized and their interaction with DNA is studied using fluorescence spectroscopy.

Results and Outcomes

The derivatives exhibit enhanced fluorescence upon binding to DNA, making them useful as DNA stains for various biological and medical applications .

Synthesis of Coumarin Derivatives

Scientific Field

Organic Synthesis and Medicinal Chemistry

Summary of Application

The compound serves as a precursor in the synthesis of coumarin derivatives, which have a broad spectrum of biological activities.

Methods of Application

Condensation reactions are employed to synthesize the coumarin derivatives, followed by purification and characterization of the products.

Results and Outcomes

The synthesized coumarin derivatives exhibit a range of biological activities, including antibacterial and acetylcholinesterase inhibition, which are valuable for pharmaceutical applications .

Catalysts in Green Chemistry

Scientific Field

Green Chemistry and Sustainable Development

Summary of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is explored for its use as a catalyst in green chemistry applications, promoting more sustainable chemical processes.

Methods of Application

The compound is tested in various organic reactions to evaluate its catalytic efficiency and selectivity under environmentally benign conditions.

Results and Outcomes

Preliminary studies indicate that the compound can catalyze reactions effectively, potentially reducing the environmental impact of chemical synthesis .

Advanced Material Synthesis

Scientific Field

Material Science and Nanotechnology

Summary of Application

This compound is used in the synthesis of advanced materials, including nanomaterials, with potential applications in electronics and photonics.

Methods of Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is incorporated into precursors for material synthesis, often involving controlled polymerization or sol-gel processes.

Results and Outcomes

The materials synthesized show promising electrical and optical properties, which could be harnessed for the development of next-generation electronic devices .

将来の方向性

The future directions for the study of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research could be conducted to determine their safety and hazards. This would provide a more comprehensive understanding of these compounds and could potentially lead to new applications in various fields.

特性

IUPAC Name |

ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAPZUBGJSLLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374337 | |

| Record name | ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |

CAS RN |

97025-16-6 | |

| Record name | ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

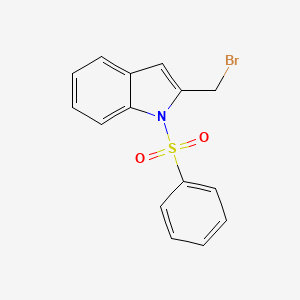

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate](/img/structure/B1597863.png)

![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)